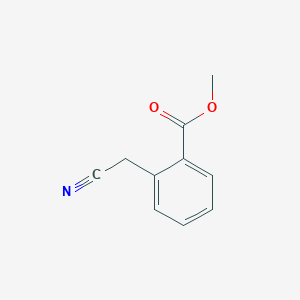

Methyl 2-(cyanomethyl)benzoate

Description

Significance of Methyl 2-(cyanomethyl)benzoate (B8605764) as a Multifunctional Precursor

The significance of Methyl 2-(cyanomethyl)benzoate lies in its multifunctional nature, which enables its use in the construction of diverse molecular architectures. The compound's reactivity is centered around its two primary functional groups: the cyanomethyl group and the methyl ester. The nitrile moiety of the cyanomethyl group can undergo various transformations, including reduction to an amine or oxidation to a carboxylic acid. smolecule.com Similarly, the methyl ester group is reactive and can be modified.

This dual reactivity makes this compound a versatile precursor, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. clockss.org For instance, the related compound 2-(cyanomethyl)benzoic acid is utilized in synthesizing tetrahydroisoquinolone derivatives, which have shown potential antimalarial and trypanocidal activities. The ortho-positioning of the two functional groups is particularly advantageous for facilitating intramolecular cyclization reactions, leading to the efficient formation of fused ring systems. This structural feature is exploited in the synthesis of complex bioactive molecules, including urease inhibitors and Hsp90 inhibitors. royalsocietypublishing.org

Historical Development and Evolution of Synthetic Strategies for this compound and its Analogs

The synthetic routes to this compound and its isomers have evolved over time, moving from classical multi-step processes to more efficient and streamlined methods. Early synthetic strategies often relied on fundamental organic reactions that, while effective, could be lengthy or require harsh conditions.

A common and established method for synthesizing the isomeric Methyl 3-(cyanomethyl)benzoate involves the nucleophilic substitution of a halogenated precursor. Specifically, 3-bromomethyl-benzoic acid methyl ester is reacted with potassium cyanide in a solvent like dimethylformamide (DMF) to yield the desired product. Another historical approach for the meta-isomer starts with m-toluic acid, which is subjected to a series of reactions including acylation with thionyl chloride, chlorination, and subsequent esterification and cyanation. patsnap.comgoogle.com

More contemporary approaches focus on improving efficiency, yield, and environmental compatibility. The synthesis of 2-(cyanomethyl)benzoic acid, the carboxylic acid precursor to this compound, can be achieved through nucleophilic substitution methods, followed by esterification. Modern advancements also include the use of biocatalysis. For example, the bacterium Rhodococcus rhodochrous has been shown to regioselectively transform dinitrile compounds like 2-(cyanomethyl)benzonitrile, selectively hydrolyzing the aliphatic cyano group. researchgate.net This highlights a trajectory towards greener and more specific synthetic methodologies in the field.

Table: Selected Synthetic Reactions for Benzoate (B1203000) Analogs

| Starting Material | Reagents | Product | Reaction Type | Source |

| m-Toluic acid | 1. Thionyl chloride 2. Liquid chlorine 3. Methanol (B129727) 4. Sodium cyanide | Methyl 3-(cyanomethyl)benzoate | Multi-step synthesis | google.com |

| 3-Bromomethyl-benzoic acid methyl ester | Potassium cyanide, DMF | Methyl 3-(cyanomethyl)benzoate | Nucleophilic Substitution | |

| Phenols | Paraformaldehyde, MgCl₂, Et₃N, I₂, aq. NH₃ | o-Cyanophenols | One-Pot Transformation | researchgate.net |

Scope and Research Trajectories for this compound in Contemporary Chemical Science

In modern chemical science, the scope of this compound and its derivatives continues to broaden, with research extending into new applications in medicinal chemistry and materials science. Current investigations leverage its unique structure to access novel and biologically significant molecules.

A key research trajectory is its application as a scaffold for developing new therapeutic agents. Derivatives of the core structure are being explored for their potential antimicrobial and anticancer properties. For instance, compounds derived from 2-(cyanomethyl)benzoic acid have been shown to modulate critical protein-protein interactions involved in cardiac development, presenting them as targets for drugs to treat heart disease. The synthesis of benzimidazole-containing functional molecules, which have applications as dyes, drugs, and agrochemicals, also utilizes precursors derived from related structures like 3,4-diaminobenzoic acid. clockss.org

Furthermore, the field is moving towards the use of these precursors in developing advanced materials. Analogs of this compound are being investigated for the creation of photoswitchable molecules, which could lead to smart materials that respond to light. smolecule.com The development of catalyst-free reactions to form C=N double bonds, a fundamental transformation in organic chemistry, has also been demonstrated using related aniline (B41778) derivatives, showcasing the ongoing innovation in synthetic methodologies involving these types of building blocks. royalsocietypublishing.org The biotransformation of related nitriles using microorganisms also represents a growing field of interest for producing valuable chemical intermediates sustainably. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADSXVGXNLKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971371 | |

| Record name | Methyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-04-6 | |

| Record name | Methyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyanomethyl Benzoate

Established Synthetic Routes to Methyl 2-(cyanomethyl)benzoate (B8605764)

Traditional methods for synthesizing Methyl 2-(cyanomethyl)benzoate rely on well-established organic chemistry transformations. These routes often involve multiple steps, starting from simpler, commercially available precursors.

Esterification of 2-(Cyanomethyl)benzoic Acid Precursors

A primary and straightforward route to this compound is through the esterification of its corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid. This reaction is a fundamental transformation in organic synthesis.

The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester and water.

An alternative method involves the use of alkylating agents like dimethyl sulfate or methyl iodide in the presence of a mild base. For instance, esterification can be achieved by refluxing the acid with dimethyl sulfate and sodium bicarbonate in a dry solvent like acetone, a method that has proven effective for various substituted benzoic acids. ias.ac.in

Key Features of Esterification:

Precursor: 2-(cyanomethyl)benzoic acid.

Reagents: Methanol (with acid catalyst) or methylating agents (e.g., dimethyl sulfate) with a mild base.

Mechanism: Nucleophilic acyl substitution.

Nucleophilic Substitution via Halogenated Intermediates (e.g., Bromination-Cyanation Pathways)

This pathway involves a two-step process starting from a methyl-substituted benzoate (B1203000). First, a halogen is introduced to the methyl group via radical halogenation, followed by the displacement of the halide with a cyanide nucleophile.

Bromination: The synthesis of the halogenated intermediate, such as methyl 2-(bromomethyl)benzoate, is typically achieved through free-radical bromination of methyl 2-methylbenzoate. A common reagent for this benzylic bromination is N-bromosuccinimide (NBS), often used with a radical initiator.

Cyanation: The resulting benzylic bromide is then treated with a cyanide salt, like sodium or potassium cyanide, in a polar aprotic solvent such as dimethylformamide (DMF). The cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the C-C bond of the cyanomethyl group. stackexchange.comyoutube.com

This method is well-established for isomers of the target compound. For example, methyl 3-(cyanomethyl)benzoate is synthesized by reacting 3-bromomethyl-benzoic acid methyl ester with potassium cyanide in DMF. A similar strategy is directly applicable for the synthesis of the ortho-isomer.

| Step | Starting Material | Reagents | Intermediate/Product | Solvent |

| Bromination | Methyl 2-methylbenzoate | N-Bromosuccinimide (NBS), Initiator | Methyl 2-(bromomethyl)benzoate | Acetonitrile or Cyclohexane google.com |

| Cyanation | Methyl 2-(bromomethyl)benzoate | Potassium Cyanide (KCN) | This compound | Dimethylformamide (DMF) |

Palladium-Catalyzed Cycloisomerization Approaches

While palladium catalysis is a powerful tool for constructing complex molecules, its application in the direct synthesis of this compound is less common than its use in subsequent transformations of the compound. However, palladium-catalyzed processes are instrumental in synthesizing related molecular frameworks and precursors.

Palladium-catalyzed cycloisomerization reactions typically involve the intramolecular transformation of a suitably functionalized linear precursor, such as an alkyne bearing a nucleophilic group, to form a heterocyclic or carbocyclic ring. nih.govnih.gov In principle, a precursor could be designed to cyclize into the desired substituted benzene (B151609) ring system. More frequently, palladium catalysts are employed in cross-coupling reactions to build the precursors themselves or to use this compound as a building block in more advanced syntheses. nih.gov For example, palladium-catalyzed cyanation of aryl halides is a modern method for introducing nitrile groups onto an aromatic ring. acs.org

Novel and Emerging Synthetic Strategies

Recent research has focused on developing more efficient and innovative methods for both synthesizing this compound and utilizing it as a key building block in complex molecular constructions.

Divergent Annulation Reactions Utilizing Methyl 2-(cyanomethyl)benzoates

A significant emerging strategy involves using this compound as a key reactant in divergent annulation reactions. acs.orgnih.gov A notable example is the base-mediated reaction with conjugated ynones, which can be controlled to produce different classes of compounds from the same set of starting materials. acs.orgnih.govresearchgate.net

This protocol allows for the synthesis of a broad range of 1-naphthols and xanthones in moderate to excellent yields. nih.gov The reaction demonstrates high regioselectivity and leverages readily available precursors, highlighting the utility of this compound in constructing complex polycyclic systems. nih.govresearchgate.net The divergent outcome is controlled by the specific substrates used in the reaction. nih.gov

| Reactants | Product Type | Key Features |

| This compound + Conjugated Ynone | 1-Naphthol or Xanthone (B1684191) | Substrate-controlled divergent synthesis, complete regioselectivity, broad scope. nih.govresearchgate.net |

Base-Promoted Reaction Protocols

Base-promoted reactions are central to many modern synthetic strategies involving this compound. The key mechanistic feature is the ability of a base to deprotonate the alpha-carbon of the cyanomethyl group (the CH₂ group), generating a resonance-stabilized nitrile anion. This nucleophilic anion is a potent intermediate that can participate in various subsequent reactions.

In the divergent annulation reactions mentioned previously, the choice of base is critical for promoting the desired transformation. researchgate.net Another novel, base-promoted protocol is the synthesis of 2-(cyanomethyl)benzoic esters from indanone derivatives. nih.gov This reaction proceeds through the deprotonation of an alcohol with a chemical base, followed by a nucleophilic addition to the indanone and a subsequent Beckmann fragmentation to yield the target ester. nih.gov This method offers a mild and innovative approach for creating the 2-(cyanomethyl)benzoate structure. nih.gov

Catalyst-Free Condensation Reactions

While direct catalyst-free condensation for the primary synthesis of this compound is not prominently documented, the principles of such reactions are relevant to its subsequent transformations and the synthesis of its derivatives. Catalyst-free reactions represent a significant advancement in green chemistry, aiming to simplify processes, reduce waste, and avoid the use of potentially toxic and expensive catalysts.

Recent research has demonstrated the feasibility of forming carbon-nitrogen double bonds (C=N) without any catalysts or additives, particularly through the condensation of primary amines or hydrazines with highly electron-deficient aldehydes. nih.gov This type of reaction can proceed rapidly at room temperature, often using water as a co-solvent, which is environmentally benign. nih.gov The protocol shows high functional group tolerance, making it applicable to a wide range of substrates. nih.gov

In the context of this compound, its derivatives could potentially participate in such catalyst-free condensation reactions. For example, if the nitrile group were reduced to a primary amine, it could then react with an appropriate carbonyl compound under catalyst-free conditions. Similarly, transformations of the ester group could yield intermediates suitable for these types of reactions. The key to these processes is the inherent reactivity of the starting materials, which circumvents the need for a catalyst to activate the substrates. nih.gov Mechanistically, in condensation reactions between an amine and a carbonyl group, a carbinolamine intermediate is typically formed.

The development of these catalyst-free methods aligns with the broader goals of sustainable chemistry by offering a simpler, economically viable, and environmentally friendlier route to complex molecules. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles are increasingly integral to the development of synthetic routes for chemical compounds, including this compound. The focus is on minimizing environmental impact by improving efficiency, reducing waste, and using safer materials.

Solvent Selection and Optimization for Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest portion of material used in pharmaceutical and fine chemical production. nih.gov The ideal "green" reaction would occur without any solvent. nih.gov However, when solvents are necessary, selection guides and tools are used to choose options with lower environmental, health, and safety (EHS) impacts. researchgate.netmdpi.com

Key considerations for solvent selection include:

Toxicity and Safety: Avoiding solvents that are carcinogenic, mutagenic, or have high acute or chronic toxicity. researchgate.net

Environmental Impact: Assessing properties like biodegradability, potential for ozone depletion, and photochemical ozone creation potential (POCP). researchgate.net

Recyclability: The ability to recover and reuse solvents significantly reduces waste and cost. nih.gov

Strategies for greener solvent use in syntheses related to this compound include replacing hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF), which is often used in nucleophilic cyanation reactions, with safer alternatives. mdpi.com Bio-based solvents, derived from renewable resources, are also gaining attention as potential replacements for traditional petroleum-derived solvents. whiterose.ac.uk

The table below provides a relative ranking of common solvents based on EHS criteria, which chemists can use to make more sustainable choices.

This table is illustrative and based on general assessments found in green chemistry literature.

Atom Economy and Byproduct Management

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov An ideal reaction has 100% atom economy, where all reactant atoms are found in the final product, generating no waste. primescholars.com

Typical synthetic routes to this compound and its isomers, such as those involving nucleophilic substitution, often have less than ideal atom economy. For instance, in the synthesis of the related Methyl 3-(cyanomethyl)benzoate from 3-bromomethyl-benzoic acid methyl ester and potassium cyanide, potassium bromide is formed as a byproduct.

Reaction: C₉H₉BrO₂ + KCN → C₁₀H₉NO₂ + KBr

In this case, the atoms of the potassium bromide byproduct are not incorporated into the final desired product, thus lowering the atom economy. primescholars.com Substitution and elimination reactions are generally considered less atom-economical compared to addition or rearrangement reactions. nih.gov

Effective byproduct management is crucial for improving the sustainability of a process. In industrial settings, this involves:

Recycling: Recovering and reusing unreacted starting materials or catalysts.

Waste Treatment: Neutralizing or safely disposing of harmful byproducts. For example, wastewater from cyanation reactions requires careful treatment to remove toxic cyanide ions. google.com

Valorization: Finding applications for byproducts, turning waste into a valuable co-product.

By designing syntheses that maximize atom economy and implementing robust byproduct management strategies, the environmental impact of producing this compound can be significantly reduced. researchgate.net

Scalable Industrial Production Methods for this compound and its Intermediates

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful consideration of safety, cost-effectiveness, and environmental impact. For compounds like this compound and its isomers, established industrial methods often involve multi-step sequences starting from readily available materials. google.com

A common industrial route for the isomeric Methyl 3-(cyanomethyl)benzoate starts with m-toluic acid and involves several key steps. google.compatsnap.com A similar process could be adapted for the ortho-isomer.

Interactive Data Table: Industrial Synthesis Steps for Methyl (cyanomethyl)benzoate Isomers

| Step | Reaction | Key Reagents | Purpose | Considerations for Scalability |

|---|---|---|---|---|

| 1 | Acylation | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride. | Management of corrosive HCl and SO₂ byproducts. google.com |

| 2 | Chlorination/Bromination | Liquid chlorine or NBS | Halogenates the methyl group on the benzene ring to create a reactive site. google.com | Precise control of reaction conditions to ensure selective halogenation. |

| 3 | Esterification | Methanol | Forms the methyl ester. | Use of excess methanol to drive the reaction; recovery and recycling of the excess. google.com |

To make such processes more sustainable on an industrial scale, modern chemical plants incorporate several green engineering principles. These include the recycling of solvents like methanol and toluene, the recovery and reuse of unreacted intermediates, and the treatment of waste streams to neutralize harmful substances. google.com For example, HCl gas produced during acylation can be absorbed in water to create hydrochloric acid as a saleable byproduct. google.com Such integrated process design is essential for creating an economically viable and environmentally responsible industrial synthesis. patsnap.com

Stereoselective Synthesis of Chiral Analogs (e.g., Methyl 3-(1-cyanoethyl)benzoate)

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms (stereoisomer) is produced, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While this compound is achiral, its analogs, such as Methyl 3-(1-cyanoethyl)benzoate, possess a chiral center.

The stereoselective synthesis of such chiral analogs focuses on creating the desired enantiomer with high purity (high enantiomeric excess). This can be achieved through several strategies:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the achiral starting material to guide the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. mdpi.com

Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereochemistry of the reaction, allowing for the production of large quantities of the desired enantiomer.

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce the stereocenter.

For an analog like Methyl 3-(1-cyanoethyl)benzoate, the key step is the stereoselective introduction of the 1-cyanoethyl group. Theoretical modeling can be used to understand the interactions between the substrate and the chiral catalyst or reagent, helping to predict and optimize the enantioselectivity of the reaction. The stability of the newly formed stereocenter is also crucial, as conditions that could lead to racemization (formation of an equal mixture of both enantiomers) must be avoided.

The development of efficient stereoselective syntheses is a continuous goal in organic chemistry, enabling the production of enantiomerically pure compounds for various applications, particularly in medicine. mdpi.com

Reaction Mechanisms and Mechanistic Studies of Methyl 2 Cyanomethyl Benzoate Transformations

Mechanistic Pathways of Functional Group Transformations

The ester and nitrile functionalities of Methyl 2-(cyanomethyl)benzoate (B8605764) can undergo a variety of transformations, each following distinct mechanistic pathways.

The methyl ester group of Methyl 2-(cyanomethyl)benzoate can be cleaved through hydrolysis or converted to other esters via transesterification. These reactions typically proceed through nucleophilic acyl substitution.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield 2-(cyanomethyl)benzoic acid and methanol (B129727). libretexts.org The process can be catalyzed by either acid or base. libretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgdalalinstitute.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation, yield the carboxylic acid. dalalinstitute.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with a strong base like sodium hydroxide (B78521). libretexts.org The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion (a poor leaving group) and forming the carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. dalalinstitute.com

Transesterification: This process converts this compound into a different ester by exchanging its methoxy (B1213986) group with another alkoxy group. masterorganicchemistry.com This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The use of the reactant alcohol as the solvent drives the equilibrium toward the product. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide nucleophile attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. The elimination of the original methoxide group yields the new ester. masterorganicchemistry.com

| Transformation | Catalyst | Key Mechanistic Steps | Reversibility | Source |

|---|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | Protonation of C=O, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of CH₃OH. | Reversible | libretexts.orgdalalinstitute.com |

| Hydrolysis (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of CH₃O⁻. | Irreversible | libretexts.orgdalalinstitute.com |

| Transesterification | Acid or Base | Nucleophilic attack by an alcohol (acid-catalyzed) or alkoxide (base-catalyzed) followed by elimination of methanol/methoxide. | Reversible (Equilibrium driven) | masterorganicchemistry.com |

The cyano group (–C≡N) is a versatile functional group that can be transformed into amines, amides, or carboxylic acids. numberanalytics.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate under acidic or basic conditions. numberanalytics.comlibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism starts with the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. libretexts.org This forms a protonated hydroxyimine, which tautomerizes to an amide. Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid, 2-(carboxymethyl)benzoic acid. libretexts.org

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to give a hydroxyimine, which tautomerizes to an amide. libretexts.org Similar to the acid-catalyzed route, the amide can undergo further hydrolysis to the carboxylic acid salt. numberanalytics.com

Reduction: The nitrile group is readily reduced to a primary amine, yielding Methyl 2-(2-aminoethyl)benzoate.

Complex Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgsmolecule.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the resulting imine-aluminum complex intermediate. libretexts.org Aqueous workup then liberates the primary amine. libretexts.org

Selective Reduction: Diisobutylaluminum hydride (DIBAL-H) can be used for the selective reduction of the nitrile. researchgate.netnus.edu.sg At low temperatures, DIBAL-H adds one hydride equivalent to form a stable imine-aluminum complex. libretexts.org Subsequent hydrolysis of this complex yields an aldehyde. libretexts.org However, in the context of certain substituted Methyl 2-(cyanomethyl)benzoates, the intermediate imine can cyclize in situ before hydrolysis. researchgate.netnus.edu.sg

Nucleophilic Additions: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles.

Addition of Amines: In the presence of an acid catalyst, amines can add to the nitrile group. This reaction is a key step in the cascade synthesis of complex heterocyclic structures like batracylin, where the nucleophilic attack of an amino group on the nitrile functionality of a benzoate (B1203000) derivative forms a crucial intermediate. aurigeneservices.com

Addition of Organometallic Reagents: Reagents like Grignard reagents can add to the nitrile to form an imine anion intermediate, which upon hydrolysis yields a ketone. libretexts.org

| Transformation | Reagent/Catalyst | Intermediate | Final Product | Source |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Amide | Carboxylic Acid | numberanalytics.comlibretexts.org |

| Reduction | LiAlH₄ | Imine anion | Primary Amine | libretexts.orgsmolecule.com |

| Reduction | DIBAL-H | Imine-aluminum complex | Aldehyde (after hydrolysis) | libretexts.org |

| Nucleophilic Addition | Amines/Acid | Amidine | Cyclized heterocycles | aurigeneservices.com |

Elucidation of Reaction Intermediates

Understanding the transient species formed during reactions is crucial for elucidating mechanisms. In the transformations of this compound, carbinolamine and imine intermediates play pivotal roles.

In condensation reactions between an amine and a carbonyl group, a carbinolamine intermediate is formed. operachem.com While this compound lacks a carbonyl group for direct imine formation, related reactions highlight this intermediate's importance. For instance, in a catalyst-free condensation of an aniline (B41778) with a related formylbenzoate, the nucleophilic attack of the amine on the carbonyl group forms a carbinolamine intermediate. royalsocietypublishing.org It has been proposed that in a biphasic water-oil system, hydrogen-bonding interactions with interfacial water molecules can stabilize this carbinolamine, facilitating its dehydration to the final imine product. royalsocietypublishing.org

Imine intermediates are central to many cyclization reactions starting from this compound and its derivatives.

One significant pathway involves the selective reduction of the nitrile group. For example, the reduction of Methyl 2-cyanomethyl-3-nitrobenzoate with DIBAL-H at low temperature generates an intermediate imine. researchgate.netnus.edu.sg This imine does not get hydrolyzed but instead undergoes a rapid intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl group, leading to the formation of a five-membered ring and yielding 5-nitroisoquinolin-1-one after the elimination of methanol. researchgate.netnus.edu.sg

Another cascade reaction involves the acid-catalyzed reaction of this compound with 2-aminobenzyl alcohol derivatives. aurigeneservices.com A plausible mechanism suggests the initial nucleophilic attack of the amino group on the protonated nitrile, forming an amidine-like intermediate. This intermediate can then undergo intramolecular cyclization. One proposed pathway involves the elimination of methanol to form an iminoisoindolinone derivative, which subsequently rearranges and cyclizes further to yield complex tetracyclic structures. aurigeneservices.com

Role of Catalysis in Mechanistic Control

Catalysts are essential for controlling the reaction pathways of bifunctional molecules like this compound, enabling selective transformations of either the ester or the nitrile group.

Base Catalysis: Strong bases like sodium hydride (NaH) are used to deprotonate the α-carbon of the cyanomethyl group, generating a nitrile anion. thieme-connect.de This nucleophilic anion can then participate in various reactions. For example, a base-mediated annulation of Methyl 2-(cyanomethyl)benzoates with conjugated ynones allows for the divergent synthesis of 1-naphthols and xanthones. acs.org The choice of base and reaction conditions controls the reaction pathway, leading to different cyclic products.

Acid Catalysis: As discussed, strong acids like H₂SO₄ catalyze the hydrolysis and transesterification of the ester group. dalalinstitute.com In other cases, acids like trifluoroacetic acid are used to activate the nitrile group toward nucleophilic attack by an amine, initiating a cascade cyclization. aurigeneservices.com

Metal Catalysis: Transition metal catalysts offer unique mechanistic pathways. Wilkinson's catalyst (a rhodium complex) has been shown to facilitate the hydrolysis of nitriles to amides under neutral conditions, using an oxime as a water surrogate. orgsyn.org This method is highly selective and tolerates other functional groups like esters. orgsyn.org Palladium-catalyzed cyclizations have also been employed in the synthesis of isoquinolin-1-one derivatives from related starting materials.

Reductant-Mediated Control: The choice of reducing agent dictates the outcome of nitrile reduction. While LiAlH₄ reduces the nitrile completely to an amine, DIBAL-H allows for the isolation of an intermediate imine (or its cyclized product) by preventing over-reduction at low temperatures. libretexts.orgresearchgate.netnus.edu.sg This steric and electronic control is crucial in multi-step syntheses.

Catalyst-Free Systems: Interestingly, some transformations can proceed efficiently without a catalyst. The formation of a C=N bond from a related aldehyde has been achieved in a biphasic water/dichloromethane system. royalsocietypublishing.org The high efficiency is attributed to the stabilization of the carbinolamine intermediate by interfacial water molecules, demonstrating that the reaction environment itself can exert mechanistic control. royalsocietypublishing.org

| Catalyst/System | Target Functional Group | Reaction Type | Mechanistic Role | Source |

|---|---|---|---|---|

| Base (e.g., NaH) | α-Carbon (to Nitrile) | Annulation/Cyclization | Generates a carbanion for nucleophilic attack. | acs.orgnih.gov |

| Acid (e.g., H₂SO₄) | Ester | Hydrolysis/Transesterification | Protonates carbonyl to increase electrophilicity. | dalalinstitute.com |

| DIBAL-H | Nitrile | Reduction/Cyclization | Selective hydride transfer to form an imine intermediate. | researchgate.netnus.edu.sg |

| Wilkinson's Catalyst | Nitrile | Hydration to Amide | Enables neutral, selective hydration without over-hydrolysis. | orgsyn.org |

| Biphasic (H₂O/CH₂Cl₂) | Carbonyl/Amine | Imine Formation | Stabilizes carbinolamine intermediate via hydrogen bonding. | royalsocietypublishing.org |

Acid-Catalyzed Processes (e.g., Fischer Esterification)

Acid-catalyzed reactions of this compound typically involve the protonation of either the ester or the nitrile functional group. The Fischer esterification represents the reverse reaction, detailing the formation of the ester from its corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid, in the presence of an alcohol (methanol) and a strong acid catalyst.

The mechanism proceeds via the following steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the methanol) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst.

Under harsh acidic conditions, both the ester and nitrile groups can undergo hydrolysis. The hydrolysis of the ester is the reverse of Fischer esterification, yielding 2-(cyanomethyl)benzoic acid and methanol. Nitrile hydrolysis under acidic conditions proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water, tautomerization, and further hydrolysis to eventually form a carboxylic acid, leading to homophthalic acid.

Radical Initiation Mechanisms (e.g., Bromination)

The methylene (B1212753) group (-CH₂-) positioned between the benzene (B151609) ring and the nitrile group is a benzylic position, making it susceptible to radical halogenation, such as bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light.

The established mechanism for such a reaction involves three key stages:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation:

The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methylene group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this radical is enhanced by delocalization of the unpaired electron over the benzene ring.

This benzylic radical then reacts with a molecule of NBS to yield the brominated product, Methyl 2-(bromo(cyano)methyl)benzoate, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.

Termination: The reaction is terminated when any two radical species combine to form a non-radical product.

This process selectively introduces a bromine atom at the benzylic position, creating a valuable intermediate for further synthetic transformations.

Base-Mediated Reaction Pathways

The hydrogen atoms of the methylene group in this compound are acidic due to the electron-withdrawing effects of the adjacent nitrile and benzene ring. This acidity allows for deprotonation by a suitable base, generating a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as a key intermediate in various synthetic routes.

For instance, in the presence of a base like sodium ethoxide, the carbanion can undergo intramolecular cyclization via a Dieckmann-type condensation. The carbanion attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of a five-membered ring intermediate. Subsequent elimination of the methoxide leaving group yields 3-cyano-1-indanone.

Furthermore, this carbanion can participate in intermolecular reactions. It can be alkylated by reacting with alkyl halides or undergo condensation reactions with carbonyl compounds. These base-mediated pathways are fundamental to building more complex molecular architectures starting from this compound.

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, are effective catalysts for the cyclization of this compound derivatives. These reactions often proceed through the formation of organometallic intermediates. For example, in palladium-catalyzed reactions, an aryl halide or triflate derivative of the molecule can undergo oxidative addition to a Pd(0) complex.

A common application is the synthesis of isoquinoline (B145761) derivatives. The synthesis of 3-amino-4-cyano-1-(3,4,5-trimethoxyphenyl)isoquinoline from a substituted benzonitrile (B105546) precursor highlights a palladium-catalyzed cyclization process. In a related transformation, this compound can be a precursor for similar cyclizations. The general mechanism often involves:

Oxidative Addition: A Pd(0) catalyst inserts into an aryl-halide bond on a suitably functionalized aromatic ring, forming an arylpalladium(II) complex.

Carbopalladation: The arylpalladium(II) species undergoes an intramolecular insertion reaction with the nitrile group. The aryl group attached to the palladium adds across the carbon-nitrogen triple bond.

Reductive Elimination or further reaction: The resulting intermediate can then undergo various pathways, including reductive elimination, to yield the cyclized product and regenerate the Pd(0) catalyst.

These catalytic cycles allow for the efficient construction of heterocyclic ring systems, which are prevalent in pharmacologically active compounds.

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility and rate of the transformations involving this compound.

Reaction Rate Determinations

Determining the rate of a reaction involving this compound is crucial for optimizing reaction conditions and understanding the underlying mechanism. For instance, in the base-catalyzed self-condensation of related compounds like phenylacetonitrile, which shares the active methylene feature, the reaction rate is found to be dependent on the concentrations of both the substrate and the base.

The rate law for such a base-catalyzed reaction can often be expressed as: Rate = k[Substrate]ˣ[Base]ʸ

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the substrate and the base, respectively. For the deprotonation step, which is often rate-limiting, the reaction is typically first order in both the substrate and the base (x=1, y=1). The rate can be monitored experimentally by techniques such as UV-Vis spectroscopy (monitoring the disappearance of the reactant or appearance of a chromophoric product), NMR spectroscopy, or by quenching the reaction at various time points and analyzing the composition of the mixture via chromatography (e.g., HPLC or GC).

Table 1: Hypothetical Rate Data for Base-Mediated Deprotonation (This table is illustrative, based on typical kinetic studies of similar compounds)

| Experiment | [this compound] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Activation Parameters and Energy Profiles

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are derived from studying the temperature dependence of the reaction rate constant (k). These parameters are essential for constructing a reaction's energy profile.

The Arrhenius equation, k = Ae⁻ᴱᵃ/ᴿᵀ, relates the rate constant to the activation energy and temperature. By measuring 'k' at different temperatures, one can determine Ea. The Eyring equation provides a way to calculate ΔH‡ and ΔS‡.

For a process like the intramolecular cyclization of this compound, the energy profile would show the relative energies of the reactant, the transition state, any intermediates (like the carbanion), and the final product. The transition state for the cyclization step would be a high-energy species where the C-C bond is partially formed. A negative entropy of activation (ΔS‡) is typically expected for cyclization reactions, as the formation of a ring restricts the conformational freedom of the molecule, leading to a more ordered transition state compared to the reactants.

Table 2: Illustrative Activation Parameters for an Intramolecular Cyclization (These values are representative for cyclization reactions of similar complexity)

| Parameter | Symbol | Typical Value Range | Implication |

| Enthalpy of Activation | ΔH‡ | 50 - 100 kJ/mol | Energy barrier required to break and form bonds. |

| Entropy of Activation | ΔS‡ | -20 to -80 J/(mol·K) | Indicates a more ordered transition state (expected for cyclization). |

| Gibbs Free Energy of Activation | ΔG‡ | 60 - 120 kJ/mol | Overall barrier to reaction, determines the rate at a given temperature. |

These thermodynamic and kinetic studies are indispensable for moving a reaction from laboratory-scale discovery to large-scale industrial production, ensuring efficiency, safety, and high yield.

Applications of Methyl 2 Cyanomethyl Benzoate in Advanced Materials and Medicinal Chemistry Synthesis

Building Block in Heterocyclic Compound Synthesis

The ortho-positioning of the reactive cyanomethyl and methyl ester functionalities in Methyl 2-(cyanomethyl)benzoate (B8605764) facilitates intramolecular cyclization reactions, providing an efficient pathway to various fused ring systems that are central to many pharmaceutical and agrochemical compounds.

While direct cyclization of Methyl 2-(cyanomethyl)benzoate to isoquinoline (B145761) derivatives is not extensively documented, its structural analogue, 2-(cyanomethyl)benzoic acid, serves as a key precursor for tetrahydroisoquinolone derivatives. These derivatives have demonstrated potential as antimalarial and trypanocidal agents. A plausible synthetic route could involve the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by reductive cyclization or other annulation strategies to form the isoquinoline core. Another potential pathway involves the transformation of the cyanomethyl group. For instance, nickel-catalyzed reactions of 2-(cyanomethyl)benzonitriles with arylboronic acids are known to produce 3-aryl-1-aminoisoquinolines through a cascade of C-C and C-N bond formations. organic-chemistry.org

The synthesis of quinazolinones typically originates from precursors containing an anthranilic acid moiety or its derivatives, such as 2-aminobenzamides. For this compound to serve as a precursor for quinazolinone units, significant functional group transformations would be necessary. A hypothetical multi-step pathway could be envisioned where the methyl ester is first hydrolyzed to the carboxylic acid. This acid could then undergo a Curtius, Hofmann, or Schmidt rearrangement to yield an aniline (B41778) derivative. This intermediate, possessing an amino group ortho to the cyanomethyl (or a transformed version thereof), could then be cyclized with a suitable one-carbon source (like formamide (B127407) or an orthoester) to construct the quinazolinone ring system. nih.gov However, direct utilization of this compound for this purpose has not been prominently reported in the literature.

The synthesis of benzofurans from precursors structurally related to this compound has been reported. A convenient method involves the synthesis of C-2 substituted benzofurans from various 2-(cyanomethyl)phenyl carbonyl compounds. researchgate.net This suggests that under appropriate conditions, the functional groups of this compound could be manipulated to facilitate a cyclization reaction to form a benzofuran (B130515) ring.

For the synthesis of benzimidazoles, the standard approach involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. To utilize this compound as a starting material, one would need to introduce a second amino group onto the benzene (B151609) ring. A plausible, albeit multi-step, synthetic strategy would involve the nitration of the benzene ring, followed by the reduction of the nitro group to an amine, creating an o-phenylenediamine scaffold. Subsequent intramolecular cyclization involving the cyanomethyl group would then lead to the formation of the benzimidazole (B57391) ring.

A notable and efficient application of this compound is in the divergent, base-promoted annulation with conjugated ynones to selectively synthesize 1-naphthols and xanthones. acs.orgacs.org This methodology leverages the reactivity of the cyanomethyl group and offers a substrate-controlled approach to these important structural motifs. acs.org

The reaction proceeds via a Michael addition of the deprotonated this compound to the ynone, followed by an intramolecular nucleophilic addition and subsequent aromatization to yield highly functionalized 1-naphthols. acs.org When an o-haloaryl ynone is used as the reaction partner, the initially formed naphthol intermediate can undergo a further intramolecular nucleophilic aromatic substitution (SNAr) to furnish the corresponding xanthone (B1684191) in a tandem process. acs.org This protocol is characterized by its use of readily available precursors, broad substrate scope, and complete regioselectivity. acs.org

Table 1: Synthesis of 1-Naphthol Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Entry | Ynone Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3-diphenylprop-2-yn-1-one | 4-cyano-2-phenyl-1-naphthol | 91 |

| 2 | 3-phenyl-1-(p-tolyl)prop-2-yn-1-one | 4-cyano-2-phenyl-3-(p-tolyl)-1-naphthol | 85 |

| 3 | 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one | 4-cyano-3-(4-methoxyphenyl)-2-phenyl-1-naphthol | 88 |

Data sourced from Ye et al., J. Org. Chem. 2022, 87(18), 12132-12147. acs.org

Table 2: Synthesis of Xanthone Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Entry | o-Haloaryl Ynone Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-(2-bromophenyl)-3-(p-tolyl)prop-2-yn-1-one | 2-(p-tolyl)xanthone | 93 |

| 2 | 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one | 2-phenylxanthone | 85 |

| 3 | 1-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one | 2-(4-methoxyphenyl)xanthone | 81 |

Data sourced from Ye et al., J. Org. Chem. 2022, 87(18), 12132-12147. acs.org

Precursor for Bioactive Molecules and Pharmacophores

The dual reactivity of the cyanomethyl and methyl ester groups makes this compound an attractive starting material for creating libraries of compounds for biological screening. These functional groups can be independently or sequentially modified to introduce various pharmacophoric elements.

The structural framework of this compound is recognized for its potential in the synthesis of complex bioactive molecules, including inhibitors for enzymes such as urease and Heat Shock Protein 90 (Hsp90). The ortho-disposed functional groups are particularly suited for creating rigid scaffolds that can effectively interact with enzyme active sites.

Urease Inhibitors: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by ureolytic bacteria like Helicobacter pylori. While specific urease inhibitors synthesized directly from this compound are not prominently detailed in the literature, the molecule serves as a valuable template. The cyanomethyl group can be transformed into various functionalities known to coordinate with the nickel ions in the urease active site, such as carboxylic acids, amides, or other heterocyclic motifs.

Hsp90 Inhibitors: Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Consequently, Hsp90 inhibitors are actively pursued as anticancer agents. The development of Hsp90 inhibitors often involves scaffolds that can mimic the binding of the natural ligand, ATP. The benzene ring of this compound can serve as the core scaffold, onto which side chains derived from the cyanomethyl and ester groups can be elaborated to occupy the ATP-binding pocket of Hsp90 and disrupt its function. Although direct synthesis examples are scarce, the potential to generate diverse structures from this precursor makes it a relevant starting point for fragment-based drug design and the development of new Hsp90-inhibiting lead structures.

Synthesis of Anti-inflammatory Analgesics (e.g., Ketoprofen (B1673614) Precursors)

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves versatile chemical intermediates. While isomers of methyl (cyanomethyl)benzoate, particularly methyl 3-(cyanomethyl)benzoate, are well-documented starting materials for the economical and environmentally friendly synthesis of the potent analgesic ketoprofen, the specific role of this compound as a direct precursor for ketoprofen is not widely reported in scientific literature. The established synthetic routes for ketoprofen typically utilize the meta-substituted isomer to construct the 2-(3-benzoylphenyl)propionic acid structure.

Intermediates in Drug Development and Agrochemicals

The true value of this compound lies in its utility as a versatile building block for a range of bioactive molecules. The ortho-positioning of its two reactive functional groups—the cyanomethyl group and the methyl ester—is particularly advantageous for intramolecular cyclization reactions, which are highly efficient for forming fused ring systems common in pharmaceuticals and agrochemicals.

The reactivity of the cyanomethyl group's alpha-carbon, which can be deprotonated by a strong base to form a nucleophilic carbanion, is central to its synthetic utility. This allows it to react with various electrophiles. For instance, a base-mediated annulation (ring-forming reaction) of this compound with conjugated ynones (a type of organic compound) provides a pathway to synthesize 1-naphthols and xanthones. These classes of compounds are of significant interest due to their presence in natural products and their wide range of pharmacological activities.

Furthermore, the carboxylic acid precursor, 2-(cyanomethyl)benzoic acid, is utilized in the synthesis of tetrahydroisoquinolone derivatives. These derivatives have shown potential as antimalarial and trypanocidal agents. The dual functionality of this compound makes it an important intermediate for creating complex bioactive molecules, including potential urease inhibitors and Hsp90 inhibitors, which are targets in drug development.

Table 1: Bioactive Compounds Derived from this compound Precursors

| Synthesized Compound Class | Potential Application | Source(s) |

|---|---|---|

| 1-Naphthols | Pharmaceutical intermediates, antioxidants | |

| Xanthones | Anti-inflammatory, antioxidant, anticancer | |

| Tetrahydroisoquinolones | Antimalarial, trypanocidal | |

| Urease Inhibitors | Treatment of H. pylori infections | |

| Hsp90 Inhibitors | Anticancer therapy |

Role in Polymer Chemistry and Functional Materials

While this compound possesses reactive functional groups, its specific applications in the field of polymer chemistry are not extensively documented in the available scientific literature.

There is no significant evidence in published research to suggest that this compound is commonly used as an initiator for controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods typically employ specific types of initiators that are not structurally related to this compound.

Consistent with the lack of information on its role as a CRP initiator, the use of this compound as a direct precursor for creating advanced or complex polymer architectures is not a well-established area of research.

Cyanoacetylation of Amines

The reaction of this compound with amines leads to the formation of heterocyclic structures rather than a simple intermolecular cyanoacetylation. Research has demonstrated that this compound and its derivatives react with various amines to synthesize 3-aminoisocarbostyril derivatives (also known as 3-amino-1(2H)-isoquinolinones). jst.go.jp

In this reaction, the amine attacks the ester carbonyl group, and a subsequent intramolecular cyclization occurs where the nitrogen atom of the amine attacks the nitrile group. This cascade reaction is facilitated by the ortho-positioning of the ester and cyanomethyl groups, leading to the efficient formation of the bicyclic isoquinolinone core. This synthetic route has been used to prepare a variety of 3-benzylamino-, dialkylamino-, arylamino-, and hetarylamino-isocarbostyrils. researchgate.net This transformation highlights the compound's utility in synthesizing complex nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Computational and Theoretical Studies of Methyl 2 Cyanomethyl Benzoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the distribution of electrons, which dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. nih.govdntb.gov.ua For Methyl 2-(cyanomethyl)benzoate (B8605764), DFT calculations can elucidate its chemical behavior by modeling various molecular properties. nih.gov Key aspects of its reactivity, such as the location of nucleophilic and electrophilic sites, can be predicted.

One of the primary applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. dntb.gov.ua A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. dntb.gov.ua These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Methyl 2-(cyanomethyl)benzoate, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic protons of the methylene (B1212753) group and the carbonyl carbon, highlighting sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -8.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

The cyanomethyl group (-CH₂CN) is a significant feature of this compound, strongly influencing its electronic properties and reactivity. The cyano (-CN) moiety is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.govnih.gov This electron-withdrawing effect propagates through the molecule via inductive effects.

This withdrawal of electron density has several important consequences:

Increased Acidity of Methylene Protons: The primary effect is the increased acidity of the hydrogen atoms on the methylene bridge (-CH₂-). The electron pull from the adjacent cyano group and the benzene (B151609) ring makes these protons more susceptible to abstraction by a base.

Activation of the Benzene Ring: The cyanomethyl group influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic aromatic substitution reactions.

Modification of Carbonyl Reactivity: The electronic influence extends to the methyl ester group, modulating the electrophilicity of the carbonyl carbon.

Computational methods, particularly DFT, can quantify these effects by calculating atomic charges (e.g., Mulliken or NBO charges) and analyzing the electron density distribution. researchgate.net These calculations can confirm the electron-poor nature of the methylene protons and the carbonyl carbon, providing a theoretical basis for the observed reactivity of the compound. The Hammett constant, which can be correlated with electronic effects, shows that the cyano group has a high positive value, indicating its strong electron-withdrawing capability. nih.gov

Table 2: Calculated Partial Atomic Charges Illustrating Electron-Withdrawing Effects

| Atom/Group | Hypothetical Partial Charge (a.u.) | Interpretation |

| Methylene H | +0.15 | Acidic proton due to electron withdrawal |

| Methylene C | -0.10 | |

| Cyano C | +0.05 | Electrophilic carbon |

| Cyano N | -0.25 | Nucleophilic, electron-rich nitrogen |

| Carbonyl C | +0.40 | Highly electrophilic carbon center |

| Carbonyl O | -0.35 | Nucleophilic, electron-rich oxygen |

Reaction Pathway Modeling

Understanding the mechanism of a chemical reaction involves mapping the energetic landscape that connects reactants to products. Reaction pathway modeling provides a detailed picture of this process, including the identification of transition states and intermediates.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. medium.com Locating and characterizing the TS is crucial for calculating the activation energy barrier of a reaction, which determines the reaction rate.

Once a hypothetical transition state structure is located using computational algorithms, its identity must be confirmed. This is typically done through two steps:

Frequency Calculation: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., bond breaking or forming). medium.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. skku.eduscm.comrowansci.comq-chem.com A successful IRC calculation confirms that the located TS indeed connects the desired reactants and products. medium.comrowansci.com

For reactions involving this compound, such as intramolecular cyclization or nucleophilic substitution, TS and IRC calculations can provide a detailed mechanistic understanding, revealing whether the reaction is concerted or proceeds through intermediates.

Table 3: Example of an Energy Profile from IRC Calculation for a Reaction Step

| Point on IRC Path | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Structure |

| Reactant Complex | -2.0 | 0.0 | Reactants approaching |

| Transition State | 0.0 | +25.0 | Highest energy point |

| Product Complex | +2.0 | -10.0 | Products formed |

Many chemical reactions can yield multiple products, known as isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry is a powerful tool for predicting these outcomes. nih.govrsc.orgunimi.itippi.ac.ir

The prediction of selectivity is typically achieved by comparing the activation energies of the competing reaction pathways. rsc.org According to transition state theory, the reaction pathway with the lowest activation energy barrier will be the fastest and thus lead to the major product. nih.gov

For this compound, this approach can be used to predict the outcome of various reactions:

Aromatic Substitution: In an electrophilic aromatic substitution reaction, DFT calculations can determine the activation energies for attack at the different available positions on the benzene ring, thereby predicting the regioselectivity.

Reactions at the Methylene Group: If a reaction can proceed via different stereochemical pathways, the transition state energies for each path can be calculated to predict the stereochemical outcome.

This predictive capability is invaluable in synthetic chemistry for designing reactions that selectively yield the desired product, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govproquest.com QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. nih.gov

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Assembly: A series of structurally related derivatives is synthesized, and their biological activity (e.g., inhibitory concentration IC₅₀ against a specific enzyme or cell line) is measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., logP for hydrophobicity, molar refractivity for steric effects), electronic descriptors (e.g., atomic charges, dipole moment), and topological indices. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation and prediction on an external set of compounds not used in model development.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds. nih.gov

Table 4: Hypothetical Data for a QSAR Study on this compound Derivatives

| Derivative (Substituent on Ring) | logP (Hydrophobicity) | Molar Refractivity (Steric) | Electronic Parameter (σ) | Observed Activity (log 1/IC₅₀) | Predicted Activity (log 1/IC₅₀) |

| H (Parent) | 2.10 | 45.5 | 0.00 | 5.30 | 5.32 |

| 4-Cl | 2.80 | 50.5 | +0.23 | 5.80 | 5.78 |

| 4-CH₃ | 2.60 | 50.1 | -0.17 | 5.15 | 5.18 |

| 4-NO₂ | 1.85 | 48.0 | +0.78 | 6.10 | 6.05 |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 2-(cyanomethyl)benzoate (B8605764) in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Methyl 2-(cyanomethyl)benzoate, the spectrum is expected to show three distinct sets of signals corresponding to the aromatic, methylene (B1212753), and methyl protons.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are chemically non-equivalent and typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.3 and 8.1 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern.

Methylene Protons (-CH₂CN): The two protons of the cyanomethyl group are adjacent to the electron-withdrawing nitrile group and the aromatic ring. They are expected to appear as a sharp singlet at approximately δ 4.0 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a distinct chemical environment and are observed as a singlet further upfield, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically in the δ 165-170 ppm range.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will produce six distinct signals in the δ 125-140 ppm region. The carbon attached to the ester group (C-COOCH₃) and the one attached to the cyanomethyl group (C-CH₂CN) will have characteristic shifts within this range.

Nitrile Carbon (-C≡N): The carbon of the cyano group typically resonates in the δ 115-120 ppm range.

Methoxy (B1213986) Carbon (-OCH₃): The carbon of the methyl ester group appears around δ 52 ppm. rsc.orgdocbrown.info

Methylene Carbon (-CH₂CN): The methylene carbon, influenced by the adjacent nitrile and aromatic ring, is expected in the δ 20-30 ppm region.

| Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 7.3 - 8.1 (m) | - |

| Aromatic | Ar-C | - | 125 - 140 |

| Methylene | -CH₂- | ~4.0 (s) | 20 - 30 |

| Methyl | -OCH₃ | ~3.9 (s) | ~52 |

| Nitrile | -C≡N | - | 115 - 120 |

| Carbonyl | -C=O | - | 165 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester, nitrile, and aromatic functionalities.

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group appears around 2250 cm⁻¹. The presence of this peak is a clear indicator of the cyanomethyl moiety.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is prominent in the region of 1720-1740 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

C-O Stretch: The ester group also exhibits C-O stretching vibrations, which typically appear as two bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to several peaks in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

This technique is also invaluable for monitoring chemical reactions. For instance, the disappearance of the nitrile peak at ~2250 cm⁻¹ would indicate its conversion to another functional group, such as an amine or carboxylic acid.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | ~2250 | Medium, Sharp |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₁₀H₉NO₂), the calculated molecular weight is 175.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175.

The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for benzoate (B1203000) esters involve cleavage at the ester group. Key expected fragments for this compound include:

[M-31]⁺ Peak (m/z 144): Loss of a methoxy radical (•OCH₃) from the molecular ion, resulting in a stable acylium ion. This is often a very prominent peak.

[M-59]⁺ Peak (m/z 116): Loss of the entire carbomethoxy group (•COOCH₃), leading to a cyanobenzyl-type cation.

Peak at m/z 77: Corresponding to the phenyl cation (C₆H₅⁺), resulting from further fragmentation.

Analysis of these fragments allows for the unambiguous confirmation of the compound's molecular formula and connectivity.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺ (Molecular Ion) | - |

| 144 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 116 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 77 | [C₆H₅]⁺ | Multiple steps |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

While this compound itself may be an oil or low-melting solid, X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of its solid derivatives or reaction products. By diffracting X-rays off a single crystal, researchers can generate a precise electron density map of the molecule.

This technique is particularly crucial for:

Unambiguous Structure Confirmation: It provides absolute confirmation of connectivity and configuration, which is especially important for complex molecules synthesized from this compound.

Stereochemical Assignment: For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry.

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions like hydrogen bonding or π-π stacking, which influence the physical properties of the material. hmdb.ca

In studies involving reactions of this compound, key intermediates or final products have been successfully characterized by single-crystal X-ray crystallography to support proposed mechanistic pathways. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates and Products (e.g., HPLC, Flash Column Chromatography)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and intermediates, as well as for assessing its purity.

Flash Column Chromatography: This is a widely used preparative technique for the purification of reaction mixtures on a milligram to gram scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is then passed through the column. Compounds separate based on their differential adsorption to the silica gel, allowing for the isolation of pure this compound. Progress is often monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of a sample with high resolution and sensitivity. A small amount of the sample is injected into a column with a tightly packed stationary phase. A high-pressure liquid mobile phase elutes the sample, and compounds are separated based on their interaction with the column packing. A detector (e.g., UV-Vis) quantifies the components as they elute. HPLC is the standard method for determining the purity of this compound, often showing purities of ≥98% for commercial-grade material. fishersci.ca

Future Research Directions and Challenges

Development of More Efficient and Eco-Friendly Synthetic Routes

A primary challenge in the broader application of Methyl 2-(cyanomethyl)benzoate (B8605764) is the reliance on traditional synthetic methods that can be inefficient or environmentally taxing. These routes often involve multiple steps, harsh reagents, and the generation of significant waste streams. Future research is critically aimed at developing more sustainable and efficient synthetic pathways.

Key research directions include: